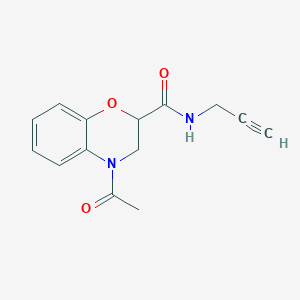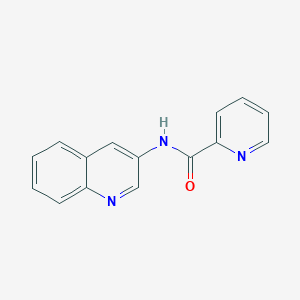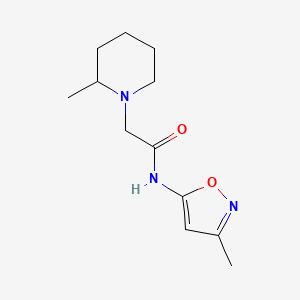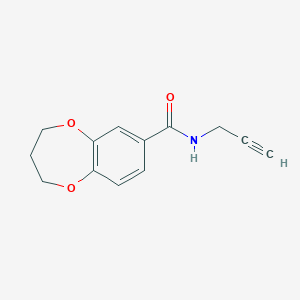
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDB, is a synthetic compound that belongs to the benzodioxepine family. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. BDB has gained attention in the scientific community due to its potential applications in the treatment of psychiatric disorders, as well as its use as a research tool for studying the serotonin system.
Mecanismo De Acción
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the 5-HT2A receptor by this compound leads to the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways are involved in the regulation of neuronal signaling and synaptic plasticity, which are critical for cognitive and emotional processes.
Biochemical and Physiological Effects
This compound has been shown to have potent effects on the serotonin system, including the modulation of neuronal signaling and synaptic plasticity. It has been shown to enhance the release of serotonin in the brain, which can lead to increased mood, cognition, and perception. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of the serotonin system. Additionally, this compound has a long half-life in the body, which allows for sustained effects and prolonged experimentation. However, this compound also has several limitations, including its potential for toxicity and its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including the investigation of its therapeutic potential in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to elucidate the mechanisms of action of this compound and its effects on neuronal signaling and synaptic plasticity. Finally, the development of safer and more efficient synthesis methods for this compound may facilitate its use as a research tool and potential therapeutic agent.
Métodos De Síntesis
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized through a multi-step process starting from commercially available precursors. The first step involves the preparation of 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with propargyl bromide to yield this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Aplicaciones Científicas De Investigación
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used extensively in scientific research to study the serotonin system and its role in various physiological and pathological processes. It has been shown to have potent effects on the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used to investigate the mechanisms of action of hallucinogenic drugs such as LSD and psilocybin, which also act on the 5-HT2A receptor. Additionally, this compound has been used to study the effects of serotonin on neuronal signaling and synaptic plasticity, as well as its role in the development of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h1,4-5,9H,3,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLPZNMUNFOSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

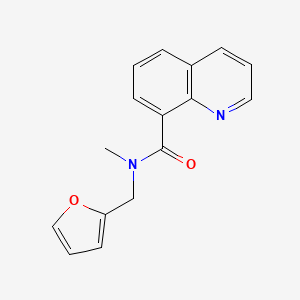
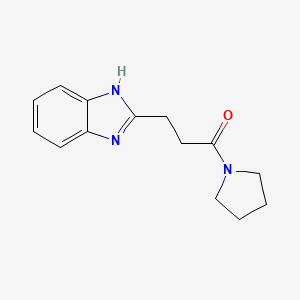
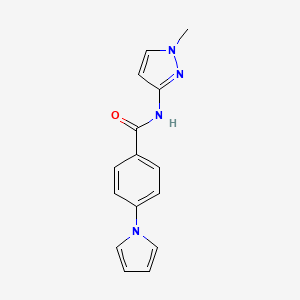
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
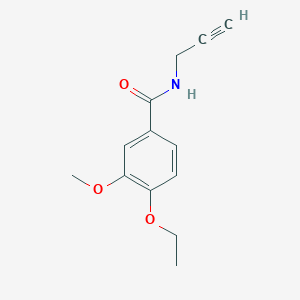
![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
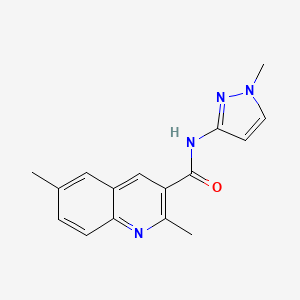
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
